molecular formula C14H14N2O2 B1420470 Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 1150164-48-9

Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B1420470
CAS No.: 1150164-48-9
M. Wt: 242.27 g/mol
InChI Key: HHMVYCHDQQBZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound is characterized by the presence of a cyclopropyl group at the 5-position and a phenyl group at the 1-position of the pyrazole ring, with a carboxylate ester group at the 4-position.

Biochemical Analysis

Biochemical Properties

Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with proteins such as cyclooxygenase (COX) enzymes results in the inhibition of prostaglandin synthesis, which is crucial for its anti-inflammatory effects . Additionally, this compound has shown potential interactions with other biomolecules, influencing various biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines . Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell . These effects contribute to the compound’s potential therapeutic applications in treating inflammatory diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of cyclooxygenase enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, this compound can modulate the activity of transcription factors, leading to altered gene expression and subsequent changes in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have indicated that the compound maintains its anti-inflammatory effects without significant loss of potency

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and liver toxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels within the cell . Understanding the metabolic pathways of the compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize primarily in the cytoplasm and nucleus of cells . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Substitution Reactions:

  • Esterification: The carboxylate ester group at the 4-position is introduced through esterification reactions using methanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can be performed to reduce the pyrazole ring or the ester group.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

  • Reduction: Reduction can yield the corresponding alcohols or amines.

  • Substitution: Substitution reactions can produce various derivatives with different substituents on the pyrazole ring.

Scientific Research Applications

Chemistry: Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Research has explored its use in the development of drugs targeting various diseases, such as cancer and neurological disorders.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate: Similar structure with a methyl group instead of a cyclopropyl group.

  • Methyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate: Similar structure with an ethyl group instead of a cyclopropyl group.

  • Methyl 5-propyl-1-phenyl-1H-pyrazole-4-carboxylate: Similar structure with a propyl group instead of a cyclopropyl group.

Uniqueness: Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate is unique due to the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to other similar compounds. The cyclopropyl group can enhance the compound's stability and reactivity, making it a valuable candidate for various applications.

Properties

IUPAC Name

methyl 5-cyclopropyl-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-14(17)12-9-15-16(13(12)10-7-8-10)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMVYCHDQQBZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674913
Record name Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-48-9
Record name 1H-Pyrazole-4-carboxylic acid, 5-cyclopropyl-1-phenyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150164-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.